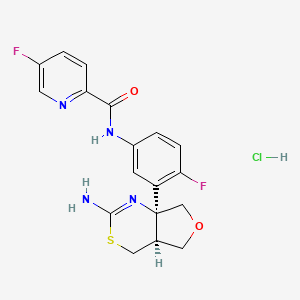
LY-2886721 Hydrochlorid
Übersicht
Beschreibung
LY 2886721 hydrochloride is a potent and selective inhibitor of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. LY 2886721 hydrochloride has been studied for its potential therapeutic effects in reducing amyloid-beta levels in the brain, thereby offering a promising approach for the treatment of Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
LY 2886721 Hydrochlorid wurde in der wissenschaftlichen Forschung ausgiebig untersucht, insbesondere im Kontext der Alzheimer-Krankheit. Zu seinen Anwendungen gehören:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Beta-Sekretase und die daraus resultierenden Auswirkungen auf die Amyloid-beta-Produktion zu untersuchen.
Biologie: Wird in Zell- und Tiermodellen eingesetzt, um die biologischen Pfade zu untersuchen, die an der Produktion und Clearance von Amyloid-beta beteiligt sind.
Medizin: Wird als potenzielles Therapeutikum zur Behandlung der Alzheimer-Krankheit untersucht, wobei Studien seine Fähigkeit zur Reduzierung von Amyloid-beta-Spiegeln im Gehirn belegen.
Industrie: Wird bei der Entwicklung neuer therapeutischer Strategien und Arzneimittelformulierungen eingesetzt, die auf Beta-Sekretase abzielen
Wirkmechanismus
LY 2886721 Hydrochlorid entfaltet seine Wirkung durch selektive Hemmung der Beta-Sekretase (BACE1), eines Enzyms, das für die Spaltung des Amyloid-Precursor-Proteins (APP) verantwortlich ist, um Amyloid-beta-Peptide zu produzieren. Durch die Hemmung von BACE1 reduziert LY 2886721 Hydrochlorid die Produktion von Amyloid-beta-Peptiden und verringert damit deren Ansammlung im Gehirn. Dieser Mechanismus wird angenommen, dass er die neurotoxischen Wirkungen von Amyloid-beta mildert und das Fortschreiten der Alzheimer-Krankheit verlangsamt .
Wirkmechanismus
Target of Action
LY-2886721 hydrochloride is a potent and selective inhibitor of the β-secretase enzymes BACE1 and BACE2 . These enzymes are involved in the cleavage of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides . The overproduction of these peptides is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
LY-2886721 hydrochloride interacts with BACE1 and BACE2, inhibiting their activity . The IC50 values for human BACE1 and BACE2 are 20.3 nM and 10.2 nM, respectively . This inhibition prevents the cleavage of APP into Aβ peptides .
Biochemical Pathways
The primary biochemical pathway affected by LY-2886721 hydrochloride is the amyloidogenic pathway of APP processing . By inhibiting BACE1 and BACE2, LY-2886721 hydrochloride prevents the formation of Aβ peptides, thereby potentially reducing the amyloid plaque accumulation associated with Alzheimer’s disease .
Pharmacokinetics
It is known that the compound is orally active and can penetrate the blood-brain barrier , which is crucial for its potential therapeutic effect in Alzheimer’s disease.
Result of Action
The inhibition of BACE1 and BACE2 by LY-2886721 hydrochloride results in a reduction in the production of Aβ peptides . In cellular models, it has been shown to inhibit the production of Aβ1-40 and Aβ1-42 . In animal models, it reduces the levels of Aβ, C99, and sAPPβ in the brain .
Action Environment
The action of LY-2886721 hydrochloride is influenced by the biochemical environment within cells and the organism as a whole. Factors such as the presence of the target enzymes (BACE1 and BACE2), the availability of APP, and the ability of the compound to cross the blood-brain barrier can all influence its efficacy .
Vorbereitungsmethoden
Die Synthese von LY 2886721 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der synthetische Weg beinhaltet typischerweise die Bildung eines Pyridincarboxamid-Kerns, gefolgt von der Einführung von Fluoratomen und der Bildung eines Thiazinylrings. Der letzte Schritt beinhaltet die Umwandlung der freien Base in das Hydrochloridsalz. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um hohe Ausbeuten und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
LY 2886721 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Fluoratome und des Thiazinylrings. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .
Vergleich Mit ähnlichen Verbindungen
LY 2886721 Hydrochlorid ist einzigartig in seiner hohen Selektivität für Beta-Sekretase (BACE1) gegenüber anderen Proteasen wie Cathepsin D, Pepsin und Renin. Diese Selektivität ist entscheidend, um Off-Target-Effekte zu minimieren und die therapeutische Wirksamkeit zu erhöhen. Ähnliche Verbindungen umfassen:
Verubecestat: Ein weiterer BACE1-Inhibitor, der für die Alzheimer-Krankheit untersucht wird.
Lanabecestat: Ein BACE1-Inhibitor mit einem ähnlichen Wirkmechanismus.
Atabecestat: Ein BACE1-Inhibitor, der klinische Studien zur Alzheimer-Krankheit durchlaufen hat. LY 2886721 Hydrochlorid zeichnet sich durch seine hohe Selektivität und seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit macht
Eigenschaften
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-49-6 | |
| Record name | LY-2886721 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


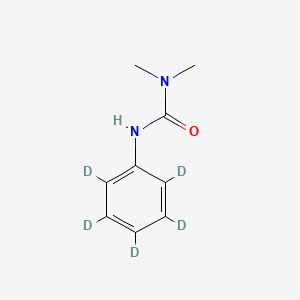


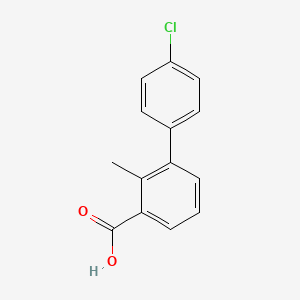



![3-[(Dimethylamino)methyl]-2-heptanone](/img/structure/B580836.png)
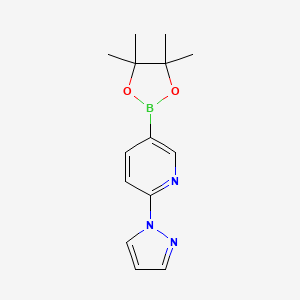

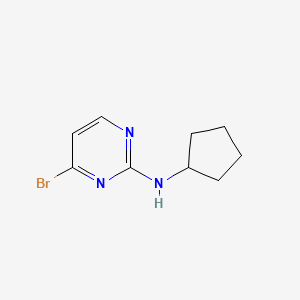
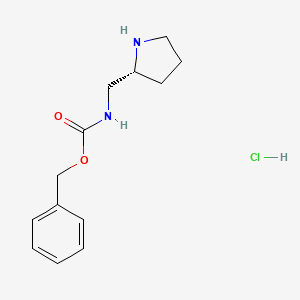
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

